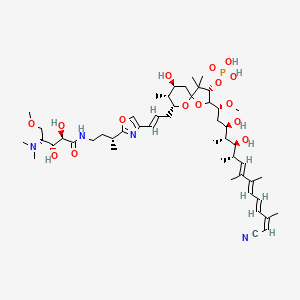

calyculin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

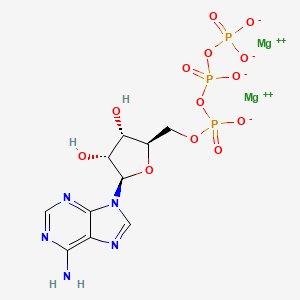

Calyculin A is a major cytotoxic compound isolated from the Japanese marine sponge Discodermia calyx. It is known for its potent cytotoxicity, which is attributable to the specific inhibition of protein phosphatases 1 and 2A . The compound has a complex chemical structure that is well-designed for enzyme inhibition and higher membrane permeability, contributing to its potent cytotoxic effects .

準備方法

Calyculin A is primarily obtained from natural sources, specifically the marine sponge Discodermia calyx . The biosynthetic gene cluster responsible for its production has been identified from the sponge-microbe association . While there are no widely adopted industrial production methods for this compound, its complex structure suggests that synthetic routes would involve intricate polyketide and nonribosomal peptide hybrid synthesis .

化学反応の分析

Calyculin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Similar to oxidation, reduction reactions can alter the functional groups within this compound.

Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

科学的研究の応用

Calyculin A has a wide range of scientific research applications:

作用機序

Calyculin A exerts its effects by inhibiting protein phosphatases 1 and 2A . These enzymes play crucial roles in dephosphorylating proteins on serine and threonine residues, regulating various cellular functions . By inhibiting these phosphatases, this compound disrupts normal cellular processes, leading to its cytotoxic effects .

類似化合物との比較

Calyculin A is similar to other protein phosphatase inhibitors such as okadaic acid and microcystins . it is unique in its higher membrane permeability and potent enzyme inhibition . Other similar compounds include:

Okadaic Acid: Another potent inhibitor of protein phosphatases 1 and 2A, but with different structural features.

Microcystins: A group of cyclic peptides that also inhibit protein phosphatases, but with varying degrees of potency and specificity.

This compound stands out due to its unique chemical structure and potent biological activity .

特性

分子式 |

C50H81N4O15P |

|---|---|

分子量 |

1009.2 g/mol |

IUPAC名 |

[(3S,7S,8R,9R)-2-[(1R,3R,4R,5S,6S,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2R)-4-[[(2R,3R,4R)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45?,46-,50?/m1/s1 |

InChIキー |

FKAWLXNLHHIHLA-OQLQHIBWSA-N |

異性体SMILES |

C[C@@H]1[C@H](CC2(C([C@@H](C(O2)[C@@H](C[C@H]([C@@H](C)[C@H]([C@@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@@H]1C/C=C/C3=COC(=N3)[C@H](C)CCNC(=O)[C@@H]([C@@H]([C@@H](COC)N(C)C)O)O)O |

正規SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

calyculin A hemicalyculin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1258092.png)

![12-Ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride](/img/structure/B1258096.png)

![calcium;(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B1258097.png)

![1,3,4,9-Tetrahydropyrano[3,4-b]indole](/img/structure/B1258099.png)

![Pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1258101.png)

![N'-[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B1258104.png)

![1-Pyrrolidinebutanamide, N-[(4-chlorophenyl)methyl]-2-formyl-g-oxo-, (2S)-](/img/structure/B1258108.png)

![(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B1258112.png)